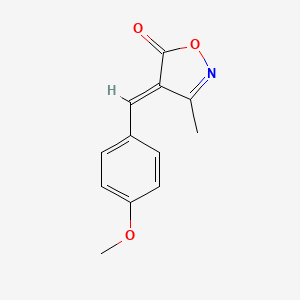

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

Description

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazolone core substituted with a methyl group at position 3 and a 4-methoxybenzylidene moiety at position 2. Its molecular formula is C₁₂H₁₁NO₃ (MW: 217.22 g/mol) . The compound is synthesized via multicomponent reactions involving ethyl acetoacetate, hydroxylamine hydrochloride, and 4-methoxybenzaldehyde, often catalyzed by green catalysts like modified β-cyclodextrin or fruit juices . Key spectral characteristics include:

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

(4E)-4-[(4-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |

InChI |

InChI=1S/C12H11NO3/c1-8-11(12(14)16-13-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3/b11-7+ |

InChI Key |

BDRUBILCCDSZIW-YRNVUSSQSA-N |

Isomeric SMILES |

CC\1=NOC(=O)/C1=C/C2=CC=C(C=C2)OC |

Canonical SMILES |

CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 3-methylisoxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Reaction Mechanism

The mechanism involves:

-

Nucleophilic attack : Hydroxylamine attacks the β-ketoester (ethyl acetoacetate), forming a hydroxyimino intermediate.

-

Condensation : The intermediate reacts with the aldehyde via Knoevenagel condensation, forming a conjugated enamine.

-

Cyclization : Intramolecular nucleophilic attack by the hydroxylamine oxygen leads to ring closure, forming the isoxazole-5(4H)-one core .

Spectral Characterization

-

1H NMR :

-

13C NMR :

-

IR :

Antibacterial Activity

The compound exhibits moderate antibacterial activity against:

-

Escherichia coli

-

Pseudomonas aeruginosa

-

Staphylococcus aureus

Activity is attributed to the electron-withdrawing methoxy group enhancing antimicrobial interactions .

Catalyst Optimization

Studies highlight:

-

Citric acid (1 mmol) in water achieves 85% yield in 100 min .

-

2-Aminopyridine (20 mol%) at 80°C yields 96% in 30 min, with catalyst reuse for up to three cycles .

-

Fruit juice (e.g., Citrus limetta) as a solvent provides a green alternative, though yields vary (e.g., 70% for tomato juice) .

Scope and Variations

The synthesis tolerates diverse aldehydes, including:

-

Electron-donating groups : Methoxy, hydroxy

-

Electron-withdrawing groups : Nitro, chloro

-

Heteroaromatic aldehydes : Thiophene, indole

No significant rate differences are observed between substituents .

Challenges and Limitations

-

Aldehydes with strong electron-withdrawing groups (e.g., nitro) often fail to yield products .

-

Optimization of catalyst load and reaction temperature is critical for yield and selectivity .

This compound remains a focus for further exploration in medicinal chemistry due to its structural versatility and bioactivity.

Scientific Research Applications

Synthesis of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

The synthesis of this compound typically involves a multicomponent reaction, often utilizing eco-friendly methods. For instance, a study demonstrated the use of fruit juice as a green catalyst for synthesizing isoxazole derivatives, including 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one, showcasing an efficient and environmentally benign approach .

Table 1: Synthesis Conditions and Yields

Antimicrobial Properties

Research indicates that 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one exhibits significant antimicrobial activity. Studies have shown that isoxazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

- Mechanism of Action : The compound likely acts by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 15 µg/mL |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Isoxazole derivatives are known to scavenge free radicals, which can lead to cellular damage if not neutralized. This property positions them as potential therapeutic agents in oxidative stress-related diseases .

Pharmaceutical Applications

The compound's structural characteristics allow it to interact with various biological targets, leading to a range of pharmacological effects:

- Anti-inflammatory Effects : Some studies suggest that isoxazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines .

- Anticancer Potential : Preliminary research indicates that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential in oncology .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one:

- A study published in Nature explored the synthesis of various isoxazole derivatives and their biological activities, including the mentioned compound's effectiveness against bacterial strains .

- Another comprehensive review highlighted the broad spectrum of biological activities exhibited by isoxazole compounds, emphasizing their role as antimicrobial and anticancer agents .

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The compound’s structure allows it to fit into active sites of target proteins, thereby exerting its effects. Molecular docking studies have shown that it can interact with histamine H1 receptors, suggesting potential antihistaminic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of isoxazol-5(4H)-ones are highly influenced by substituents on the benzylidene ring and the isoxazolone core. Key analogues include:

Key Structural Insights :

- Electron-Donating Groups (e.g., –OCH₃) : Improve herbicidal activity by enhancing electron density, facilitating interactions with biological targets .

- Hydroxyl vs. Methoxy : –OH groups (e.g., 4e) reduce lipophilicity, limiting membrane permeability, whereas –OCH₃ (e.g., target compound) balances solubility and bioactivity .

- Steric Effects : Bulky substituents (e.g., tert-butyl) enhance antioxidant stability but may reduce synthetic yields .

Activity Insights :

- Methoxy Position : Para-methoxy (target compound) offers balanced bioactivity, while ortho-substitution (e.g., 4e) reduces efficacy .

Biological Activity

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one, also known by its CAS number 17975-46-1, is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 217.22 g/mol

- Structure : The compound features a methoxy group and an isoxazole ring, which are critical for its biological activity.

Synthesis

The synthesis of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one can be achieved through various methods, including one-pot reactions involving aromatic aldehydes, β-ketoesters, and hydroxylamine hydrochloride. A notable method utilizes citric acid as a catalyst in an aqueous environment, promoting high yields of the desired product .

Anticancer Properties

Several studies have investigated the anticancer activity of isoxazole derivatives, including 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one. Research indicates that isoxazoles can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have shown cytotoxic effects against human leukemia cell lines, with mechanisms involving modulation of apoptosis-related gene expression such as Bcl-2 and p21 .

Table 1: Cytotoxicity of Isoxazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one | HL-60 (Leukemia) | 86-755 | Apoptosis induction |

| Isoxazole (3) | HL-60 | Not specified | Decreased Bcl-2 expression |

| Isoxazole (6) | HL-60 | Not specified | Increased p21 expression |

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that isoxazole derivatives may possess antimicrobial activity. Investigations into their efficacy against various bacterial strains are ongoing, with preliminary results indicating potential as antibacterial agents .

Case Studies

- Study on Cytotoxicity : A study evaluating the effects of various isoxazoles on HL-60 cells found that specific derivatives significantly reduced cell viability by promoting apoptosis and cell cycle arrest. The expression analysis showed that these compounds could alter the levels of key regulatory proteins involved in apoptosis .

- Antimicrobial Screening : Another investigation screened several isoxazole derivatives for antimicrobial properties. The results indicated that certain compounds exhibited inhibition against Gram-positive and Gram-negative bacteria, suggesting a broader application in infectious disease treatment .

- Molecular Modeling Studies : Molecular docking studies have been performed to predict the binding affinity of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one to various biological targets involved in cancer progression. These studies help elucidate the mechanisms by which these compounds exert their biological effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via a one-pot Knoevenagel condensation. Key steps include:

- Reacting 3-methylisoxazol-5(4H)-one (prepared from ethyl acetoacetate and hydroxylamine hydrochloride) with 4-methoxybenzaldehyde under acidic or catalytic conditions .

- Catalysts like sodium acetate (yield: ~72%) or malic acid (eco-friendly, 10 mol% in water, 50°C) are used to accelerate the reaction .

- Characterization via TLC and recrystallization ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.85–3.92 ppm, aromatic protons at δ 6.98–8.44 ppm) .

- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1730 cm⁻¹, C=N at ~1605 cm⁻¹) .

- Mass Spectrometry : Verify molecular weight (e.g., ESIMS m/z 218 [M+1]+) .

Q. What preliminary pharmacological activities have been reported for this compound?

- Methodological Answer :

- Antioxidant Activity : Evaluated via DPPH radical scavenging assays (IC₅₀ values compared to standards like ascorbic acid) .

- In-Silico Drug-Likeness : Molinspiration software predicts potential as a GPCR ligand or enzyme inhibitor .

Advanced Research Questions

Q. How can contradictions in spectral or physical data (e.g., melting points) across studies be resolved?

- Methodological Answer :

- Purity Validation : Recrystallization in ethanol/water mixtures and HPLC analysis .

- Isomer Identification : Z/E isomerism can affect melting points (e.g., Z-isomer melts at 177–182°C vs. E-isomer at higher temps) .

- Experimental Replication : Reproduce synthesis using standardized catalysts (e.g., sodium acetate vs. malic acid) .

Q. What advanced structural elucidation methods are used to confirm crystallinity and stereochemistry?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolves Z/E configuration (e.g., C–C bond lengths of 1.400 Å in monoclinic crystals) .

- SHELX Software : Refines crystallographic data (e.g., space group C2/c, unit cell parameters a = 21.191 Å) .

Q. How can nonlinear optical (NLO) properties of this compound be evaluated?

- Methodological Answer :

- Second-Harmonic Generation (SHG) : Compare powder SHG intensity to reference crystals (e.g., MLS has 1.5× SHG of OH1) .

- DFT Calculations : Analyze electron density distribution to link structure to NLO activity .

Q. What mechanistic insights exist for oxidative degradation or tautomerism of this compound?

- Methodological Answer :

- Oxidation Pathways : Oxygen exposure can lead to hydroxylated byproducts (e.g., 4-hydroxy derivatives) or dimerization .

- Tautomer Monitoring : Use NMR to track keto-enol equilibria or X-ray to identify stable tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.